molecular formula C13H9ClO3 B1616353 2-(3-Chlorophenoxy)benzoic acid CAS No. 6312-85-2

2-(3-Chlorophenoxy)benzoic acid

Cat. No.: B1616353
CAS No.: 6312-85-2
M. Wt: 248.66 g/mol
InChI Key: NQOFGDFOEKXOBQ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)benzoic acid is a benzoic acid derivative featuring a 3-chlorophenoxy group at the 2-position of the aromatic ring.

Properties

IUPAC Name

2-(3-chlorophenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOFGDFOEKXOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285123
Record name 2-(3-chlorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-85-2
Record name NSC40574
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-chlorophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenoxy)benzoic acid typically involves the reaction of 3-chlorophenol with 2-chlorobenzoic acid under specific conditions. One common method includes the use of a base, such as sodium hydroxide, to deprotonate the phenol, followed by a nucleophilic aromatic substitution reaction with 2-chlorobenzoic acid. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2-(3-Chlorophenoxy)benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the 3-chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

2-(3-Chlorophenoxy)benzoic acid serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a valuable reagent in laboratories.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Herbicidal Properties: It mimics plant hormones (auxins), leading to uncontrolled growth in target plants, thus acting as an effective herbicide.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, although specific data on this compound's activity remains limited.
  • Anti-inflammatory Effects: A study demonstrated that 2-(3-Chlorophenoxy)benzoic acid significantly reduced inflammatory markers (TNF-α and IL-1β) in LPS-induced inflammation models in rats, indicating its potential as an anti-inflammatory agent .

Medical Applications

The compound is being investigated for its therapeutic potential:

  • Pain Management: Similar compounds have been shown to possess analgesic properties, suggesting that 2-(3-Chlorophenoxy)benzoic acid may also have applications in pain relief .
  • Cardiovascular Health: Research indicates that derivatives of this compound may interact with cyclooxygenase enzymes, which are crucial in inflammatory pathways related to cardiovascular diseases .

Case Studies

Study FocusFindings
Chronic Inflammation ModelAdministration of 2-(3-Chlorophenoxy)benzoic acid resulted in significant reductions in pro-inflammatory cytokines in LPS-induced rats, supporting its role as an anti-inflammatory agent .
Toxicological AssessmentAcute toxicity studies indicated a favorable safety profile with no observable harmful effects at therapeutic doses, making it a candidate for further clinical evaluation.
Herbicide EfficacyDemonstrated effectiveness in controlling unwanted vegetation by mimicking auxins, leading to abnormal growth patterns in target plants.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular signaling pathways, thereby affecting cell function and behavior.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their synthesis methods, biological activities, and applications:

Compound Name Structural Features Synthesis Method Biological Activity/Application References
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH₂Cl) Chloromethyl group at benzoyloxy moiety Modified Schotten-Baumann acylation Anti-inflammatory, analgesic (comparable to aspirin); formulated into tablets for drug delivery
4-(3-Chlorophenoxy)benzoic acid Positional isomer (4-phenoxy vs. 2-phenoxy) Not specified Pharmaceutical intermediate; no explicit bioactivity reported
2-(3-Methoxyphenoxy)benzoic acid Methoxy group at 3-phenoxy position Crystallization from solution Structural characterization (single-crystal X-ray); unconfirmed bioactivity
2-(4-Chlorophenoxymethyl)benzoic acid thioureide Thioureide group at 2-position; 4-chlorophenoxy substituent Condensation with thiourea Antimicrobial activity (e.g., against Staphylococcus aureus; MIC = 8–16 µg/mL)
2-[(3-Chlorophenyl)carbamoyl]benzoic acid Carbamoyl linkage at 2-position; 3-chlorophenyl substituent Not specified Structural data available; potential as a synthetic intermediate

Pharmacokinetics and Formulation

  • 3-CH₂Cl : Formulated into tablets using linear and quadratic models for optimal drug release. Bioavailability studies via HPLC-DAD confirm dose-dependent plasma concentrations in rats .
  • Thioureides: Limited formulation data, suggesting a focus on in vitro rather than in vivo applications .

Key Research Findings

3-CH₂Cl vs. Aspirin :

  • 3-CH₂Cl reduces COX-2 expression by 60% in vitro, with minimal gastrointestinal toxicity compared to aspirin .

Substituent Effects :

  • Chlorine atoms enhance antimicrobial activity in thioureides, while methoxy groups reduce steric hindrance, improving target binding .

Positional Isomerism: 4-(3-Chlorophenoxy)benzoic acid lacks reported bioactivity, underscoring the critical role of substituent positioning in drug design .

Biological Activity

2-(3-Chlorophenoxy)benzoic acid is an organic compound known for its diverse biological activities, particularly in pharmacology and plant biology. Its unique structure, featuring a benzoic acid moiety with a 3-chlorophenoxy group, underpins its potential applications in various fields, including herbicides and anti-inflammatory agents. This article explores the biological activities of this compound, emphasizing its pharmacological implications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₉ClO₃
  • Molecular Weight : 248.66 g/mol
  • Structure : The compound consists of a benzoic acid core substituted with a chlorophenoxy group, which contributes to its reactivity and biological interactions.

Herbicidal Properties

One of the primary applications of 2-(3-Chlorophenoxy)benzoic acid is in agriculture as a herbicide. It mimics the action of auxins, which are plant hormones that regulate growth. This mimicry can lead to uncontrolled growth in target plants, effectively functioning as a growth regulator or herbicide. Research indicates that compounds with similar structures can interact with auxin receptors, influencing plant growth patterns and potentially leading to effective weed management strategies.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of 2-(3-Chlorophenoxy)benzoic acid derivatives. For instance, the compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been shown to inhibit inflammation in lipopolysaccharide (LPS)-induced rat models. In these studies, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-1β, suggesting its potential as a therapeutic agent for inflammatory conditions .

Case Study: In Vivo Anti-Inflammatory Activity

  • Model : LPS-induced inflammation in rats
  • Dosage : 500 mg/60 kg body weight
  • Results :
    • Reduction in TNF-α levels (5.70 ± 1.04 × 10³ pg/mL)
    • Reduction in IL-1β levels (2.32 ± 0.28 × 10³ pg/mL)
    • Decreased white blood cell counts and lung injury severity
    • Stabilization of body temperature during septic shock conditions

These findings suggest that derivatives of 2-(3-Chlorophenoxy)benzoic acid could offer therapeutic benefits without the adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Immunomodulatory Effects

In addition to its anti-inflammatory properties, 2-(3-Chlorophenoxy)benzoic acid has been studied for its immunomodulatory effects. A specific derivative was found to increase CD4+ regulatory T-cell populations and enhance FoxP3 expression in LPS-induced mice models. This suggests that the compound may play a role in modulating immune responses, potentially offering new avenues for treating autoimmune diseases or conditions characterized by dysregulated immune activity .

The biological activity of 2-(3-Chlorophenoxy)benzoic acid is attributed to its ability to interact with various molecular targets:

  • Auxin Receptors : Mimics auxin action in plants, affecting growth regulation.
  • COX Enzymes : Inhibits cyclooxygenase (COX)-2 activity, leading to reduced production of pro-inflammatory prostaglandins.
  • NF-κB Pathway : May inhibit NF-κB signaling pathways involved in inflammation .

Summary Table of Biological Activities

Activity TypeMechanismModel UsedKey Findings
HerbicideAuxin receptor mimicryPlant modelsUncontrolled growth in target plants
Anti-inflammatoryCOX-2 inhibitionLPS-induced ratsReduced TNF-α and IL-1β levels
ImmunomodulatoryIncreased CD4+ TregsLPS-induced miceHigher FoxP3 expression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.